molecular formula C7H9BrN2 B13918422 5-Bromo-2,4,6-trimethylpyrimidine CAS No. 1260671-15-5

5-Bromo-2,4,6-trimethylpyrimidine

Cat. No.: B13918422
CAS No.: 1260671-15-5
M. Wt: 201.06 g/mol
InChI Key: LRUOPXBELNUDJC-UHFFFAOYSA-N
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Description

5-Bromo-2,4,6-trimethylpyrimidine is a heterocyclic aromatic compound with the molecular formula C7H9BrN2. It is a derivative of pyrimidine, characterized by the presence of a bromine atom at the 5th position and three methyl groups at the 2nd, 4th, and 6th positions. This compound is of significant interest in organic chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-2,4,6-trimethylpyrimidine typically involves the bromination of 2,4,6-trimethylpyrimidine. One common method is the direct bromination using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum chloride. The reaction is usually carried out in an inert solvent like chloroform or carbon tetrachloride at room temperature or slightly elevated temperatures .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production while maintaining consistency and safety.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-2,4,6-trimethylpyrimidine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Substitution: Reagents like sodium amide, thiourea, or sodium alkoxide in solvents like ethanol or dimethylformamide (DMF).

    Oxidation: Potassium permanganate or chromium trioxide in acidic or basic media.

    Coupling: Palladium catalysts with arylboronic acids or alkenes in the presence of bases like potassium carbonate or cesium carbonate.

Major Products

    Substitution: Formation of 5-amino-2,4,6-trimethylpyrimidine, 5-thio-2,4,6-trimethylpyrimidine, etc.

    Oxidation: Formation of 2,4,6-trimethylpyrimidine-5-carboxylic acid.

    Coupling: Formation of various aryl or vinyl derivatives of 2,4,6-trimethylpyrimidine.

Mechanism of Action

The mechanism of action of 5-Bromo-2,4,6-trimethylpyrimidine depends on its specific application. In biochemical contexts, it can act as an inhibitor or modulator of enzyme activity by binding to active sites or allosteric sites. The bromine atom and methyl groups contribute to its binding affinity and specificity . The compound can interact with various molecular targets, including nucleic acids and proteins, influencing cellular pathways and processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Bromo-2,4,6-trimethylpyrimidine stands out due to its unique combination of substituents, which confer specific reactivity and binding properties. The presence of the bromine atom at the 5th position enhances its utility in cross-coupling reactions, while the three methyl groups provide steric hindrance and electronic effects that can be exploited in various chemical transformations .

Properties

IUPAC Name

5-bromo-2,4,6-trimethylpyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9BrN2/c1-4-7(8)5(2)10-6(3)9-4/h1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRUOPXBELNUDJC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NC(=N1)C)C)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9BrN2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901300220
Record name 5-Bromo-2,4,6-trimethylpyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901300220
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

201.06 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1260671-15-5
Record name 5-Bromo-2,4,6-trimethylpyrimidine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1260671-15-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Bromo-2,4,6-trimethylpyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901300220
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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